3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole 3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
Brand Name: Vulcanchem
CAS No.: 328022-48-6
VCID: VC21521706
InChI: InChI=1S/C15H10BrN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)Br)S2
Molecular Formula: C15H10BrN3S2
Molecular Weight: 376.3g/mol

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

CAS No.: 328022-48-6

Cat. No.: VC21521706

Molecular Formula: C15H10BrN3S2

Molecular Weight: 376.3g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole - 328022-48-6

Specification

CAS No. 328022-48-6
Molecular Formula C15H10BrN3S2
Molecular Weight 376.3g/mol
IUPAC Name 1-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Standard InChI InChI=1S/C15H10BrN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2
Standard InChI Key JDPRUTAMFVHHRE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)Br)S2
Canonical SMILES C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)Br)S2

Introduction

Chemical Properties

3-[(4-Bromobenzyl)sulfanyl] triazolo[3,4-b] benzothiazole exhibits distinctive chemical properties related to its heterocyclic structure and functional groups. The key chemical characteristics of this compound are summarized in Table 1.

Table 1: Chemical Properties of 3-[(4-Bromobenzyl)sulfanyl] triazolo[3,4-b] benzothiazole

PropertyValue
CAS Number328022-48-6
Molecular FormulaC15H10BrN3S2
Molecular Weight376.3 g/mol
IUPAC Name1-[(4-bromophenyl)methylsulfanyl]- triazolo[3,4-b] benzothiazole
InChIInChI=1S/C15H10BrN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2
InChIKeyJDPRUTAMFVHHRE-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)Br)S2
Physical AppearanceSolid
UseResearch chemical (not for human or veterinary use)

The compound features a triazole ring fused with a benzothiazole moiety, creating a tricyclic core structure. The bromine atom at the para position of the benzyl group provides an electron-withdrawing effect that influences the electronic distribution across the molecule, potentially affecting its biological activity and chemical reactivity .

Structural Analysis

The structural framework of 3-[(4-Bromobenzyl)sulfanyl] triazolo[3,4-b] benzothiazole consists of three main components:

  • A benzothiazole ring system

  • A fused 1,2,4-triazole ring forming the triazolo[3,4-b]benzothiazole core

  • A 4-bromobenzyl substituent attached to the triazole through a sulfanyl linkage

The tricyclic core provides a rigid, planar structure that can facilitate binding interactions with biological targets. The sulfanyl linkage introduces flexibility to the molecule, allowing the 4-bromobenzyl group to adopt various conformations. This conformational flexibility may contribute to the compound's ability to interact with a range of biological receptors .

X-ray crystallographic studies of related compounds reveal that the benzothiazole and triazole rings typically maintain coplanarity to maximize π-electron delocalization across the entire heterocyclic system . This planar arrangement enhances the molecule's ability to engage in π-π stacking interactions with aromatic residues in target proteins.

Biological Activities and Applications

Although specific biological activity data for 3-[(4-Bromobenzyl)sulfanyl] triazolo[3,4-b] benzothiazole is limited in the provided search results, significant insights can be drawn from studies on structurally related compounds.

ActivityEvidence from Related CompoundsReference
AntimicrobialDerivatives containing similar scaffolds exhibit significant activity against various pathogens
AntitumorBenzothiazole derivatives show promise as anti-tumor agents with simultaneous anti-inflammatory and anticancer effects
Enzyme Inhibition Triazolo[3,4-b]benzothiazole scaffolds function as inhibitors of poly- and mono-ADP-ribosylating enzymes
Anti-inflammatoryVarious triazole-benzothiazole hybrids demonstrate anti-inflammatory properties
AntiviralSimilar compounds have shown activity against viral infections

The presence of both triazole and benzothiazole moieties in a single molecule often results in synergistic biological effects. For instance, 1,2,4-triazoles possess a wide spectrum of biological activities and have been incorporated into various clinically important drugs, including antifungal (itraconazole, posaconazole), antiviral (ribavirin), anxiolytic (alprazolam), and antitumoral (letrozole) agents .

The 4-bromobenzyl substituent at the sulfanyl position can enhance lipophilicity, potentially improving cellular penetration. Additionally, the bromine atom provides opportunities for further structural modifications and can influence binding interactions with target proteins through halogen bonding .

Related Compounds

Several structurally related compounds provide valuable context for understanding the potential properties and applications of 3-[(4-Bromobenzyl)sulfanyl] triazolo[3,4-b] benzothiazole.

Triazole Derivatives

4-Amino-1,2,4-triazole derivatives have demonstrated significant antibacterial activity against various bacterial strains. Compounds with halogen substituents (chloro and bromo) at the para position of the phenyl ring have shown particularly good activity, suggesting that the 4-bromobenzyl moiety in our target compound might contribute to antimicrobial effects .

Benzothiazole Hybrids

Benzothiazole-2-thiophene S-glycoside derivatives have been synthesized and tested for antiviral and anticancer properties. The incorporation of benzothiazole into heterocyclic compounds generally enhances their biological activity profiles .

Triazolothiadiazine Compounds

2,5-bis((6-(4-bromophenyl)-7H- triazolo[3,4-b] thiadiazin-3-yl)thiomethyl)-1,3,4-thiadiazole compounds, which contain structural elements similar to our target molecule, have shown antibacterial and antifungal activities .

Future Research Perspectives

Given the promising structural features and potential biological activities of 3-[(4-Bromobenzyl)sulfanyl] triazolo[3,4-b] benzothiazole, several research directions warrant further investigation:

  • Comprehensive evaluation of antimicrobial, antiviral, and anticancer activities

  • Structure-activity relationship studies through the synthesis of analogues with modifications at the benzothiazole ring and the 4-bromobenzyl moiety

  • Detailed binding mode studies with potential biological targets, particularly enzyme inhibition profiles

  • Investigation of potential synergistic effects with established therapeutic agents

  • Development of improved synthetic routes with higher yields and greater sustainability

The versatility of the triazolo[3,4-b]benzothiazole scaffold suggests that derivatives of the target compound could be tailored for specific biological targets through strategic structural modifications .

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